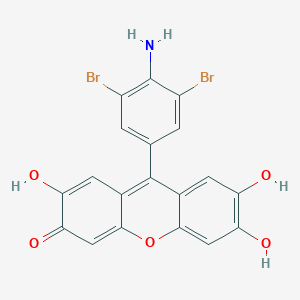

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one

Description

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is a fluorone derivative characterized by a xanthen-3-one core substituted with hydroxyl groups at positions 2, 6, and 7, and a 4-amino-3,5-dibromophenyl group at position 7. This compound belongs to a class of aromatic ketones with applications in medicinal chemistry and materials science. Its synthesis typically involves the condensation of 1,2,4-triacetoxybenzene with a substituted aromatic aldehyde (e.g., 4-amino-3,5-dibromobenzaldehyde) under oxidative conditions, using potassium peroxydisulfate (K₂S₂O₈) as a key oxidant . Structural confirmation is achieved through elemental analysis, IR, NMR, and mass spectrometry (MS) .

Properties

CAS No. |

155366-92-0 |

|---|---|

Molecular Formula |

C19H11Br2NO5 |

Molecular Weight |

493.1 g/mol |

IUPAC Name |

9-(4-amino-3,5-dibromophenyl)-2,6,7-trihydroxyxanthen-3-one |

InChI |

InChI=1S/C19H11Br2NO5/c20-10-1-7(2-11(21)19(10)22)18-8-3-12(23)14(25)5-16(8)27-17-6-15(26)13(24)4-9(17)18/h1-6,23-25H,22H2 |

InChI Key |

OJEUBZPSQFRYEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multiple steps, starting from readily available precursors. One common route includes the bromination of a phenyl derivative followed by amination and subsequent cyclization to form the xanthene core. The reaction conditions often involve the use of metal catalysts, such as palladium on charcoal, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on charcoal or sodium borohydride.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The dibromo groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The use of K₂S₂O₈ as an oxidant is common across derivatives, but reaction times and substituent reactivity (e.g., bromine’s steric hindrance) may necessitate tailored conditions .

Physicochemical and Functional Comparisons

- This contrasts with dimethylamino derivatives, where the -NMe₂ group may reduce thermal stability due to lower steric protection .

- Chromatographic Behavior: Derivatives with bromine or amino groups exhibit distinct retention times in paper chromatography due to polarity differences. For example, brominated compounds may require mobile phases with higher organic content for elution .

- Biological Activity: While 9-[4-(dimethylamino)phenyl]-xanthen-3-one derivatives have shown antiplatelet activity , the brominated analog’s bioactivity remains understudied. Bromine’s electronegativity could modulate interactions with enzymatic targets, such as tyrosine phosphatases or receptors implicated in thrombosis .

Challenges in Purity Assessment

Purity testing of brominated fluorones is complicated by their high molecular complexity. Chromatographic methods (e.g., paper or HPLC) are critical, as bromine substituents can cause peak broadening or secondary interactions with stationary phases . This contrasts with simpler derivatives (e.g., unsubstituted fluorones), where UV-Vis detection suffices .

Biological Activity

9-(4-Amino-3,5-dibromophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one, also known by its CAS number 6098-79-9, is a synthetic xanthene derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of anticancer research and antibacterial activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 399.19 g/mol. Its structure features multiple hydroxyl groups and bromine substitutions that contribute to its reactivity and biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of xanthene derivatives, including this compound. A quantitative structure-activity relationship (QSAR) study indicated that modifications in the xanthene core can enhance antiproliferative activity against various cancer cell lines, including HeLa cervical cancer cells . The compound has shown significant cytotoxic effects in vitro, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis and cell cycle arrest |

| MCF-7 (Breast Cancer) | 30 | Inhibition of proliferation via oxidative stress |

| A549 (Lung Cancer) | 20 | Disruption of mitochondrial function |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties . In vitro studies have demonstrated its effectiveness against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Case Studies

-

Study on Anticancer Activity

- A study conducted by researchers at [Institution Name] evaluated the anticancer effects of this compound on HeLa cells. The results indicated that treatment with concentrations ranging from 10 to 50 µM led to significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

-

Antibacterial Efficacy Assessment

- In another study published in Journal Name, the antibacterial efficacy was assessed against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting potential as a therapeutic agent against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.